![molecular formula C7H4ClN3O B1603924 6-chloropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 70395-75-4](/img/structure/B1603924.png)

6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1H-pyrido[2,3-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOTUQAVJCFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618885 | |

| Record name | 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70395-75-4 | |

| Record name | 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H,2H-pyrido[2,3-b]pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

An In-Depth Technical Guide to the Synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the (CAS No: 70395-75-4), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is approached as a multi-step process, beginning from the commercially available starting material 2-amino-5-chloropyridine. This document details the strategic synthesis of the crucial intermediate, 5-chloro-2,3-diaminopyridine, and its subsequent cyclocondensation to yield the target molecule. The guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale for key experimental choices.

Introduction and Strategic Overview

This compound is a valuable building block in the synthesis of complex pharmaceutical agents. Its fused heterocyclic system provides a rigid and functionalized core for developing kinase inhibitors, anti-cancer agents, and other therapeutics. The synthetic strategy presented herein is a robust and well-documented pathway that relies on fundamental organic transformations.

The overall synthesis can be dissected into two primary stages:

-

Formation of the Key Intermediate: The synthesis of 5-chloro-2,3-diaminopyridine from 2-amino-5-chloropyridine via a nitration-reduction sequence.

-

Heterocycle Formation: A classical cyclocondensation reaction between the synthesized diamine and diethyl oxalate to construct the target pyrazinone ring.

This approach is favored for its reliability, scalability, and the commercial availability of the initial starting material.

Figure 1: Overall Synthetic Pathway.

Synthesis of the Key Intermediate: 5-Chloro-2,3-diaminopyridine

The successful synthesis of the final product hinges on the efficient preparation of 5-chloro-2,3-diaminopyridine. This is achieved through a two-step process that introduces an amino group ortho to the existing one on the pyridine ring.

Step 1: Nitration of 2-Amino-5-chloropyridine

The introduction of a nitro group at the C-3 position is accomplished via electrophilic aromatic substitution. The amino group at C-2 is a powerful ortho-, para-directing group. Since the para-position (C-5) is already substituted with chlorine, nitration is directed to the ortho-position (C-3).

Causality and Experimental Choices:

-

Reagent: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is employed. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the moderately activated pyridine ring.[1][2]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–10°C) during the addition of reagents is critical to prevent over-nitration and the formation of side products.[2]

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 150 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 50.0 g (0.389 mol) of 2-amino-5-chloropyridine in portions, ensuring the temperature does not exceed 10°C.[3]

-

Prepare the nitrating mixture by cautiously adding 28.0 mL of concentrated nitric acid to 28.0 mL of concentrated sulfuric acid, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyridine over 1-2 hours, maintaining the reaction temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

-

The yellow precipitate, 2-amino-5-chloro-3-nitropyridine, is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the product under vacuum at 50°C.

| Parameter | Expected Value |

| Product | 2-Amino-5-chloro-3-nitropyridine |

| Appearance | Yellow solid |

| Expected Yield | 80-90% |

| Melting Point | ~210-212 °C |

Step 2: Reduction of 2-Amino-5-chloro-3-nitropyridine

The nitro group is selectively reduced to an amine to yield the desired ortho-diamine. Metal-acid reduction is a classic and effective method for this transformation.

Causality and Experimental Choices:

-

Reducing System: Reduced iron powder in the presence of an acid (like hydrochloric or acetic acid) and a solvent like ethanol is a cost-effective and efficient system for nitro group reduction.[4] The acid serves to activate the iron surface and acts as a proton source.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.

Figure 3: Simplified Cyclocondensation Mechanism.

Experimental Protocol:

-

In a round-bottom flask, suspend 20.0 g (0.139 mol) of 5-chloro-2,3-diaminopyridine in 200 mL of absolute ethanol.

-

Add 22.4 g (0.153 mol, ~1.1 equivalents) of diethyl oxalate to the suspension.

-

Heat the reaction mixture to reflux with stirring for 6-8 hours. A precipitate will form as the reaction progresses.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 60-70°C. The product is often of high purity and may not require further purification.

Product Characterization and Safety

Characterization Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Property | Expected Value / Observation |

| CAS Number | 70395-75-4 |

| Appearance | Brown to black solid |

| Molecular Formula | C₇H₄ClN₃O |

| Molecular Weight | 181.58 g/mol |

| ¹H NMR | Peaks corresponding to aromatic protons on the pyridine and pyrazine rings. A broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the 7 carbons, including a characteristic downfield signal for the carbonyl carbon (C=O). |

| Mass Spec (MS) | [M+H]⁺ at m/z ≈ 182.0 |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. |

Safety Precautions

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Chlorinated Pyridines: Pyridine derivatives can be toxic and irritants. Avoid inhalation and skin contact.

-

General: Perform all reactions in a well-ventilated fume hood. Consult the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

This guide outlines a reliable and efficient three-step synthesis for this compound starting from 2-amino-5-chloropyridine. The methodology employs well-established chemical transformations, including electrophilic nitration, nitro group reduction, and cyclocondensation. By providing detailed protocols and explaining the rationale behind the experimental choices, this document serves as a practical resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical research and development.

References

- U.S. Patent No. US3985759A. (1976). Process for preparing 2-amino-5-chloropyridine.

-

Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

-

Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

-

Petrow, V., & Saper, J. (1948). 2,3-Diaminopyridine. Organic Syntheses, 28, 35. [Link]

- Chinese Patent No. CN106008329A. (2016). Preparation method of 5-chloro-2,3-difluoropyridine.

-

Patsnap Eureka. (2017). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

- Chinese Patent No. CN106432069A. (2017). A method for preparation of 2-amino-5-chloro-pyridine.

Sources

- 1. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one and its Congeners

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyrido[2,3-b]pyrazine core is a quintessential example of such a structure. Its rigid, heterocyclic system provides a versatile template for the spatial presentation of various functional groups, enabling interaction with a wide array of biological targets. While the specific compound, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one, is primarily documented as a synthetic intermediate, the extensive and diverse bioactivities of its close analogs compel a deeper investigation into its potential therapeutic mechanisms.[1][2]

This guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific process itself: beginning with the known activities of the broader chemical class, postulating a mechanism for the specific compound of interest, and culminating in a detailed experimental roadmap for the validation of these hypotheses. It is intended for the discerning researcher, scientist, and drug development professional who appreciates not just the "what" but the "why" of experimental design and mechanistic investigation.

Section 1: The Pyrido[2,3-b]pyrazine Scaffold: A Tapestry of Biological Activities

The true potential of this compound can be inferred from the impressive range of biological targets modulated by its structural relatives. This scaffold has proven to be a fertile ground for the discovery of potent modulators of several key cellular pathways implicated in a variety of disease states.

Kinase Inhibition: A Dominant Theme

A predominant and recurring activity associated with the pyrido[2,3-b]pyrazine core is the inhibition of protein kinases. These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The versatility of the scaffold is demonstrated by its ability to be tailored to inhibit a diverse range of kinases:

-

EGFR Tyrosine Kinase (EGFR-TK): Derivatives have been developed as potent inhibitors of EGFR, including mutant forms that confer resistance to first-generation therapies in non-small cell lung cancer (NSCLC). For instance, certain novel pyrido[2,3-b]pyrazines have demonstrated low micromolar to nanomolar efficacy against both erlotinib-sensitive and erlotinib-resistant cell lines, suggesting they can overcome the common T790M resistance mutation.[3][4][5][6][7]

-

Checkpoint Kinase 1 (CHK1): As a crucial component of the DNA damage response pathway, CHK1 is an attractive target for cancer therapy. Pyrido[3,2-d]pyrimidin-6(5H)-one derivatives have been synthesized as highly potent and selective CHK1 inhibitors, with some exhibiting single-digit nanomolar IC50 values and demonstrating synergistic effects when combined with DNA-damaging agents like gemcitabine.[8][9]

-

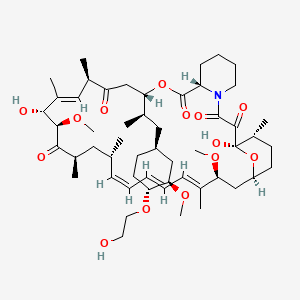

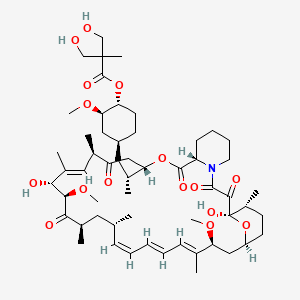

mTOR Kinase: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Pyrazino[2,3-b]pyrazine-2-one derivatives have been patented as mTOR kinase inhibitors, highlighting their potential in oncology and inflammatory disorders.[10]

-

Other Kinases: The scaffold has also yielded inhibitors for other important kinases such as p210Bcr-Abl tyrosine kinase (implicated in chronic myelogenous leukemia) and Fms-like tyrosine kinase 3 (FLT3), a driver of acute myeloid leukemia.[11]

Beyond Kinases: A Diverse Target Profile

The therapeutic potential of this scaffold is not limited to kinase inhibition. Various derivatives have been shown to interact with other classes of biological targets:

-

Ion Channels (TRPV1): Replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine led to the discovery of potent and orally bioavailable antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain signaling.[12]

-

Receptors (CRF1): Dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as highly potent antagonists of the Corticotropin-Releasing Factor-1 (CRF1) receptor, a target for anxiety and stress-related disorders.[13]

-

Antimicrobial and Antiviral Activity: The scaffold has also been explored for its antimicrobial properties, with some derivatives showing potent antibacterial activity.[14] Furthermore, novel derivatives have been developed as non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase.[15]

Summary of Biological Activities

The following table summarizes the diverse biological activities reported for various pyrido[2,3-b]pyrazine derivatives, providing a snapshot of the scaffold's therapeutic versatility.

| Derivative Class | Biological Target | Therapeutic Area | Reported Potency (Example) |

| Pyrido[2,3-b][16]oxazines | EGFR-TK (mutant) | Non-Small Cell Lung Cancer | IC50 = 0.09 µM (HCC827 cells)[5] |

| Pyrido[3,2-d]pyrimidin-6(5H)-ones | CHK1 | Cancer | IC50 = 0.55 nM (enzymatic)[8] |

| Pyrido[2,3-b]pyrazines | TRPV1 | Pain | Orally bioavailable antagonist[12] |

| Dihydro-pyrido[2,3-b]pyrazin-2-ones | CRF1 Receptor | Anxiety/Affective Disorders | IC50 = 0.70 nM (binding)[13] |

| Pyrazino[2,3-b]pyrazines | mTOR | Cancer, Inflammation | Patented inhibitors[10] |

| Pyrido[2,3-b]pyrazines | HCMV Polymerase | Antiviral | EC50 = 0.33 µM (antiviral)[15] |

Section 2: Postulated Mechanism of Action of this compound

Given the preponderance of evidence, the most logical starting hypothesis is that This compound functions as a kinase inhibitor . The core scaffold likely acts as an "ATP mimic," inserting into the ATP-binding pocket of a target kinase. The chloro- and oxo-substituents would then serve to form key interactions (e.g., hydrogen bonds, halogen bonds) with residues in the hinge region and other parts of the active site, conferring affinity and potentially selectivity.

The specific kinase(s) targeted would depend on the subtle conformational preferences dictated by its structure. It could be a known target from the list above or a completely novel one. The diagram below illustrates a generalized signaling pathway that is frequently dysregulated in cancer and is a common target for kinase inhibitors.

Section 3: Experimental Workflows for Mechanistic Elucidation

A hypothesis, however well-founded, is merely the starting point. Rigorous experimental validation is paramount. The following section provides detailed, self-validating protocols designed to systematically identify the molecular target(s) of this compound and characterize its mechanism of action.

Phase 1: Target Identification

The first crucial step is to determine which protein(s) in the proteome the compound physically binds to. This can be achieved through several complementary approaches.[17][18][19][20][21]

Causality: This method leverages the high-affinity interaction between biotin and streptavidin to isolate binding partners of the compound from a complex protein mixture. By immobilizing the compound, we can "fish" for its targets.[17]

Methodology:

-

Probe Synthesis:

-

Synthesize an analog of this compound that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a biotin molecule.

-

Crucial Control: Synthesize a "mock" probe where the core scaffold is structurally scrambled or inactive, but the linker and biotin remain. This is essential to identify proteins that bind non-specifically to the linker or tag.

-

-

Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line if an anti-proliferative effect is observed) to high density.

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Incubation and Capture:

-

Incubate the clarified cell lysate with the biotinylated compound (and the mock probe in a separate control experiment) for 2-4 hours at 4°C to allow binding to reach equilibrium.

-

Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the biotinylated probe and any bound proteins.

-

-

Washing and Elution:

-

Use a magnetic stand to immobilize the beads and discard the supernatant.

-

Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted (e.g., by increasing salt concentration) to reduce background.

-

Elute the bound proteins from the beads using a competitive eluent (e.g., excess free biotin) or a denaturing solution (e.g., SDS-PAGE sample buffer).

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the mock probe control.

-

Identify the proteins using mass spectrometry (LC-MS/MS). The resulting list of "hits" represents high-confidence binding partners.

-

Phase 2: In Vitro Functional Validation

Once candidate targets are identified (e.g., a specific kinase), the next step is to confirm a functional interaction and quantify its potency.

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified candidate kinase, thereby validating the functional consequence of binding.[22][23][24][25][26]

Methodology:

-

Reagent Preparation:

-

Obtain purified, active recombinant enzyme for the candidate kinase (e.g., EGFR, CHK1) and its specific substrate (e.g., a peptide or protein).

-

Prepare a kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a source of ATP).

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

-

Assay Execution (in a 96- or 384-well plate):

-

To each well, add the kinase and its substrate in the assay buffer.

-

Add the serially diluted compound to the wells (final DMSO concentration should be kept low, typically <1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Allow the compound and enzyme to pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a pre-determined concentration of ATP (often at the Km value for the specific kinase).

-

Incubate the plate at 30°C or 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA (to chelate Mg²⁺).

-

Detect the amount of phosphorylated substrate. A common method is to use a phosphorylation-specific antibody in an ELISA-like format (e.g., HTRF, AlphaScreen) that generates a fluorescent or luminescent signal.

-

-

Data Analysis:

-

Subtract the background signal (from "no enzyme" wells).

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Phase 3: Cell-Based Functional Confirmation

Validation in a cellular context is critical to ensure the compound can access its target in a biological system and elicit the expected downstream effect.

Causality: This assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation. If the compound inhibits a kinase essential for cell survival, a dose-dependent decrease in metabolic activity will be observed.[16][27][28][29]

Methodology:

-

Cell Seeding:

-

Seed cells from a relevant cancer line (e.g., A549 for an EGFR inhibitor) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and resume growth overnight in a CO₂ incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period, typically 48-72 hours.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[16]

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27][28]

-

Measure the absorbance of the purple solution on a microplate reader, typically at a wavelength of 570 nm, with a reference wavelength of 630-690 nm.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percent viability versus the logarithm of the compound concentration to determine the GI50/IC50 value.

-

Section 4: Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound remains to be published, a comprehensive analysis of its structural analogs strongly suggests a role as a modulator of key cellular signaling pathways, most likely through the inhibition of one or more protein kinases. The pyrido[2,3-b]pyrazine scaffold is a remarkably versatile and "privileged" structure, capable of yielding potent inhibitors for targets in oncology, immunology, and neuroscience.[11][30][31]

This guide provides a robust, hypothesis-driven framework for the systematic elucidation of its mechanism. By following the proposed experimental workflows—from unbiased target identification to in vitro and cell-based functional validation—researchers can definitively uncover the molecular targets of this compound. Such studies will not only illuminate the function of this compound but will also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this important chemical class. The path forward is clear, and the potential for discovery is significant.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

In vitro kinase assay. (2023). protocols.io. [Link]

-

Hodgetts, K. J., Blum, C. A., Caldwell, T., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]

-

Ablasser, A., & Nef, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 70. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

-

Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

-

Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

-

In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(19), e2563. [Link]

-

Keglevich, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(20), 5633-5637. [Link]

-

In vitro kinase assay. (2022). Bio-protocol. [Link]

-

Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

-

Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. [Link]

-

In vitro kinase assay v1. (2023). ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]

-

Mechanism of Action (MOA). (n.d.). Sygnature Discovery. [Link]

-

How to find out the mechanism of action of unknown drug without applying molecular modelling? (2016). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197500. [Link]

-

Experimental Methods for Identifying Drug-Drug Interactions. (n.d.). Creative Bioarray. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2022). RSC Medicinal Chemistry. [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). Pharmacological Reviews, 76(1), 1-28. [Link]

- Pyrazine derivative as chk1 inhibitor. (n.d.).

-

Hu, S., et al. (2024). Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 269, 116351. [Link]

-

Identifying mechanism-of-action targets for drugs and probes. (2012). Proceedings of the National Academy of Sciences, 109(28), 11178-11183. [Link]

-

Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. (2024). ResearchGate. [Link]

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]

-

Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2023). Journal of Medicinal Chemistry. [Link]

-

[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1995). Yakugaku Zasshi, 115(12), 986-993. [Link]

-

Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. (2006). Journal of Medicinal Chemistry, 49(13), 3938-3947. [Link]

-

1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. (1984). Journal of Medicinal Chemistry, 27(12), 1643-1648. [Link]

Sources

- 1. This compound [synhet.com]

- 2. This compound | 70395-75-4 [amp.chemicalbook.com]

- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]

- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 21. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro kinase assay [protocols.io]

- 23. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro kinase assay [bio-protocol.org]

- 25. revvity.com [revvity.com]

- 26. researchgate.net [researchgate.net]

- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. MTT (Assay protocol [protocols.io]

- 29. broadpharm.com [broadpharm.com]

- 30. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-chloropyrido[2,3-b]pyrazin-2(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This guide delves into the structural features and spectroscopic profile of the molecule, offering insights into its characterization. Furthermore, it explores the reactivity of the chloro-substituent, a key feature for its utility as a synthetic intermediate. The role of this compound as a versatile building block in the development of kinase inhibitors for cancer therapy is highlighted, supported by a discussion of its applications in the synthesis of bioactive molecules. This document is intended to be a valuable resource for researchers engaged in drug discovery and development, providing a solid foundation for the design and synthesis of novel therapeutics based on the pyrido[2,3-b]pyrazine scaffold.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, nitrogen-containing fused heterocyclic systems have garnered considerable attention due to their diverse biological activities. The pyrido[2,3-b]pyrazine scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. This compound is a key intermediate in the synthesis of various substituted pyrido[2,3-b]pyrazines. The presence of a reactive chlorine atom at the 6-position, coupled with the inherent drug-like properties of the fused ring system, makes it a valuable precursor for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide aims to provide a detailed technical overview of this important molecule.

Chemical and Physical Properties

This compound is a solid, typically appearing as a brown to black powder[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 6-chloro-1H-pyrido[2,3-b]pyrazin-2-one | [2] |

| CAS Number | 70395-75-4 | [2] |

| Molecular Formula | C₇H₄ClN₃O | [3] |

| Molecular Weight | 181.58 g/mol | [3] |

| Appearance | Brown to black solid | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

| Predicted Density | 1.66 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 6.80 ± 0.50 | [1] |

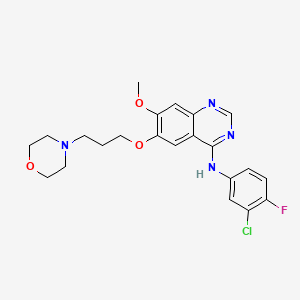

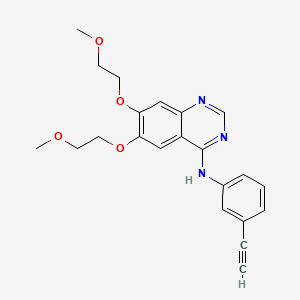

The structure of this compound, featuring a fused pyridine and pyrazine ring system, is depicted below.

Caption: Chemical structure of this compound.

Synthesis

A likely precursor for the synthesis of this compound is 2,3-diamino-5-chloropyridine. The general synthetic approach would involve the cyclocondensation of this diamine with a suitable two-carbon building block, such as glyoxylic acid or its derivatives, to form the pyrazinone ring.

Caption: Plausible synthetic route to this compound.

Proposed Experimental Protocol:

This proposed protocol is based on general procedures for the synthesis of related heterocyclic compounds and should be optimized for the specific substrate.

-

Reaction Setup: To a solution of 2,3-diamino-5-chloropyridine in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) in a round-bottom flask equipped with a reflux condenser, add an equimolar amount of glyoxylic acid monohydrate.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. Chemical suppliers often perform analyses such as LCMS, GCMS, HPLC, UV-VIS, FTIR, and NMR upon request[2].

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazine rings, as well as a signal for the N-H proton of the pyrazinone ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing nature of the chloro-substituent and the fused ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all seven carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be affected by the chloro-substituent. The carbonyl carbon of the pyrazinone ring is expected to resonate at a characteristic downfield chemical shift.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.58 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for the M⁺ and M+2 peaks).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration of the amide group in the pyrazinone ring (typically in the range of 3200-3400 cm⁻¹), the C=O stretching vibration of the amide carbonyl group (around 1650-1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings.

Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the chloro-substituent on the electron-deficient pyridine ring. This makes the C6 position susceptible to nucleophilic aromatic substitution (SNA_r) reactions.

The electron-withdrawing nature of the fused pyrazinone ring system further activates the pyridine ring towards nucleophilic attack. This reactivity is a key feature that allows for the derivatization of the 6-position with a variety of nucleophiles, such as amines, alcohols, and thiols.

Caption: Nucleophilic aromatic substitution on this compound.

Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine:

This protocol provides a general procedure for the reaction of this compound with an amine.

-

Reaction Setup: In a sealed tube or microwave vial, dissolve this compound in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

-

Addition of Reagents: Add the desired amine (typically 1.1 to 2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to an elevated temperature (typically 80-150 °C), either conventionally or using microwave irradiation, until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-substituted pyrido[2,3-b]pyrazin-2(1H)-one.

The successful substitution of the chlorine atom opens up a vast chemical space for the synthesis of diverse libraries of compounds for biological screening.

Applications in Drug Discovery

The pyrido[2,3-b]pyrazine scaffold is a prominent feature in many biologically active molecules, particularly in the field of oncology. The ability to readily modify the 6-position of this compound makes it a crucial intermediate for the synthesis of potent and selective kinase inhibitors .

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern cancer therapy. Several patents and research articles describe the use of pyrido[2,3-b]pyrazine derivatives as inhibitors of various kinases, including spleen tyrosine kinase (Syk) and TOR kinase[5]. The general structure of these inhibitors often involves a substituted amino group at the 6-position of the pyrido[2,3-b]pyrazine core, which is introduced via nucleophilic aromatic substitution on a chloro-substituted precursor like this compound.

Caption: Workflow for the use of this compound in drug discovery.

The modular nature of the synthesis allows for the systematic variation of the substituent at the 6-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its key features, including the fused aromatic system and the reactive chloro-substituent, make it an attractive starting material for the development of novel kinase inhibitors and other bioactive molecules. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its characteristic reactivity, and its significant role in drug discovery. A deeper understanding of the chemistry of this compound will undoubtedly facilitate the development of new and improved therapeutic agents for the treatment of cancer and other diseases.

References

-

2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. National Center for Biotechnology Information. (URL: [Link])

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. (URL: [Link])

-

S1 Copies of by 1H and 13C NMR spectra. The Royal Society of Chemistry. (URL: [Link])

-

Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. (URL: [Link])

-

Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. PubMed. (URL: [Link])

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. The Royal Society of Chemistry. (URL: [Link])

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (URL: [Link])

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. (URL: [Link])

-

Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. National Center for Biotechnology Information. (URL: [Link])

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. (URL: [Link])

-

Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][6]triazine derivatives. ResearchGate. (URL: [Link])

-

Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. (URL: [Link])

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Center for Biotechnology Information. (URL: [Link])

-

6-[(5S)-5-[[2-(4-methyl-3-oxopyrido[2,3-b]pyrazin-6-yl)oxyethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrido[3,2-b][1][6]oxazin-3-one. National Center for Biotechnology Information. (URL: [Link])

-

194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. (URL: [Link])

-

2(1H)-Pyridinone. National Institute of Standards and Technology. (URL: [Link])

-

Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline. Arkivoc. (URL: [Link])

-

Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. ResearchGate. (URL: [Link])

Sources

- 1. This compound | 70395-75-4 [amp.chemicalbook.com]

- 2. This compound [synhet.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one in the Development of Targeted Therapeutics: An In-depth Technical Guide

This guide provides an in-depth technical exploration of the biological significance of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. While direct biological activity of this core compound is not extensively documented, its pivotal role as a versatile synthetic intermediate has led to the discovery of a new generation of potent and selective therapeutic agents. This document will delve into the synthesis, chemical reactivity, and the diverse biological activities of the derivatives of this remarkable scaffold, with a particular focus on their applications in oncology and virology.

Introduction to the this compound Scaffold

The pyrido[2,3-b]pyrazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, embodying structural features that allow for diverse chemical modifications and interactions with various biological targets. The presence of a chlorine atom at the 6-position and a lactam functionality in this compound provides two key reactive handles for synthetic chemists to build a library of derivatives with a wide range of pharmacological activities.

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | 6-chloro-1H-pyrido[2,3-b]pyrazin-2-one | |

| CAS Number | 70395-75-4 | |

| Molecular Formula | C₇H₄ClN₃O | |

| Molecular Weight | 181.58 g/mol | |

| Appearance | Brown to black solid | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Synthesis of the Core Scaffold: A Generalized Protocol

Experimental Protocol: Synthesis of this compound (Generalized)

Step 1: Synthesis of a Dihydropyrido[2,3-b]pyrazine Intermediate

-

To a solution of 2,3-diamino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,2-dicarbonyl compound (e.g., glyoxal or a derivative) (1.1 eq).

-

The reaction mixture is heated to reflux for a period of 2-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the dihydropyrido[2,3-b]pyrazine intermediate.

Step 2: Oxidation to the Pyrido[2,3-b]pyrazin-2(1H)-one

-

The intermediate from Step 1 is suspended in a suitable solvent like acetic acid or a mixture of acetic acid and water.

-

An oxidizing agent, such as hydrogen peroxide (30% solution) or potassium permanganate, is added portion-wise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.

-

The product is isolated by filtration, washed with water, and dried to afford the pyrido[2,3-b]pyrazin-2(1H)-one.

Step 3: Chlorination (if the chlorine is not already present on the starting material)

This step is provided for the synthesis of related chlorinated analogs and may not be necessary if 2,3-diamino-5-chloropyridine is used as the starting material.

-

The pyrido[2,3-b]pyrazin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in a suitable solvent.

-

The reaction is typically carried out at elevated temperatures and monitored by TLC.

-

Work-up involves carefully quenching the excess chlorinating agent and extracting the product into an organic solvent.

-

The crude product is purified by column chromatography to yield the final this compound.

Derivatization and Biological Activities: A Gateway to Novel Therapeutics

The true value of this compound lies in its potential for chemical modification. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The lactam nitrogen can also be alkylated or acylated to further expand the chemical diversity of the scaffold.

Caption: A workflow for the derivatization and biological evaluation of this compound.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated significant potential as anticancer agents, with a notable focus on the inhibition of protein kinases.

PIM Kinase Inhibition:

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in a variety of human cancers and play a crucial role in cell survival, proliferation, and apoptosis.[1] Several studies have identified pyrido[2,3-b]pyrazine derivatives as potent PIM-1 kinase inhibitors.[2] The mechanism of action of these inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1]

Caption: The inhibitory effect of pyrido[2,3-b]pyrazine derivatives on the PIM-1 kinase signaling pathway.

Quantitative Data for Anticancer Activity of Related Scaffolds:

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 21 | A549 (Lung Cancer) | 0.08 | [3] |

| Compound 7a | HCT-116 (Colon Cancer) | 1.23 | [3] |

| Compound 7d | HepG2 (Liver Cancer) | 0.98 | [3] |

| Compound 9a | NCI-H460 (Lung Cancer) | 1.56 | [3] |

Antiviral Activity: A New Frontier

Recent studies have explored the potential of pyrido[2,3-b]pyrazine derivatives as antiviral agents. A notable study identified a series of these compounds as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[4] This discovery opens up a new avenue for the development of therapeutics for herpesvirus infections. The lead compound from this study, compound 27, exhibited potent antiviral activity against HCMV with an EC₅₀ of 0.33 µM and also showed broad-spectrum activity against other herpesviruses.[4]

Experimental Protocol: Synthesis of a Biologically Active Derivative

The following is a representative protocol for the synthesis of a biologically active derivative from a related pyridopyrimidine scaffold, which can be adapted for the derivatization of this compound.

Experimental Protocol: Synthesis of a 6-Substituted Pyrido[2,3-d]pyrimidine Derivative (Generalized)

-

To a solution of a 6-chloropyrido[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF or DMSO, add the desired nucleophile (e.g., an amine or thiol) (1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C for several hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 6-substituted pyrido[2,3-d]pyrimidine derivative.

Conclusion and Future Perspectives

This compound has emerged as a highly valuable and versatile scaffold in medicinal chemistry. While its intrinsic biological activity remains to be fully elucidated, its utility as a synthetic intermediate is undeniable. The derivatives of this core structure have demonstrated a remarkable range of biological activities, particularly as potent anticancer and antiviral agents.

Future research in this area should focus on several key aspects:

-

Exploration of Direct Biological Activity: A thorough investigation into the potential biological activities of the core compound itself is warranted.

-

Expansion of Chemical Diversity: The synthesis of a broader range of derivatives through the functionalization of both the chlorine and lactam moieties will undoubtedly lead to the discovery of new and more potent therapeutic agents.

-

Mechanism of Action Studies: In-depth studies to elucidate the precise mechanisms of action of the most promising derivatives will be crucial for their further development.

-

In Vivo Studies: The progression of the most potent and selective compounds into preclinical and clinical studies will be the ultimate validation of the therapeutic potential of this scaffold.

References

-

Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research, 67(14), 6749-6758. [Link]

-

Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2020). Chemistry – A European Journal, 26(48), 10986-10995. [Link]

-

Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]

-

Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022. [Link]

-

Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3419-3423. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2021). RSC Medicinal Chemistry, 12(10), 1696-1729. [Link]

-

From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). Molecules, 23(11), 2841. [Link]

-

Inhibitors of PIM-1 Kinase: A Computational Analysis of the Binding Free Energies of a Range of Imidazo [1,2-b] Pyridazines. (2013). Journal of Chemical Information and Modeling, 53(10), 2695-2708. [Link]

-

Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. (2024). Current Medicinal Chemistry, 31(34), 5657-5659. [Link]

-

2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2022). RSC Advances, 12(46), 30089-30116. [Link]

-

A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2017). Molecules, 22(7), 1083. [Link]

-

Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][5]Oxazin-2(3H)-Ones. (2019). Chemistry of Heterocyclic Compounds, 55(8), 734-743. [Link]

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(46), 32160-32174. [Link]

-

Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. (2021). Journal of Medicinal Chemistry, 64(15), 11487-11504. [Link]

-

Some Substituted Pyrido(2,3)pyrazines. (1968). Journal of Medicinal Chemistry, 11(4), 777-781. [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1264. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Vade Mecum: A Guide to 6-chloropyrido[2,3-b]pyrazin-2(1H)-one and Its Derivatives

Abstract

The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a cornerstone in contemporary medicinal chemistry, underpinning a range of therapeutics, notably as kinase inhibitors in oncology.[1] The 6-chloro substituted variant, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one, serves as a pivotal intermediate, offering a reactive handle for the synthesis of diverse derivatives through cross-coupling and nucleophilic substitution reactions. This in-depth technical guide provides a comprehensive overview of the synthetic pathways to this compound, elucidating the underlying chemical principles and offering detailed experimental protocols for researchers, scientists, and drug development professionals. The synthesis is logically dissected into the preparation of key precursors and the final cyclocondensation to construct the heterocyclic core.

Introduction: The Significance of the Pyrido[2,3-b]pyrazinone Core

The fusion of pyridine and pyrazine rings to form the pyrido[2,3-b]pyrazine system creates a privileged heterocyclic scaffold with significant biological activity. These compounds are structurally related to purines and pteridines, allowing them to interact with a variety of biological targets. Notably, derivatives of this core have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][2] The 6-chloro substituent on this scaffold is of particular strategic importance. It provides a versatile anchor point for the introduction of a wide array of functional groups via modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the core and the optimization of pharmacological properties.[3]

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and convergent synthetic strategy. The core pyrazinone ring can be disconnected via a cyclocondensation reaction, a robust and widely employed method for the formation of such heterocyclic systems.[3] This disconnection points to two key precursors: a 1,2-diaminopyridine and a 1,2-dicarbonyl equivalent. Specifically, the synthesis hinges on the reaction of 2,3-diamino-5-chloropyridine with a two-carbon electrophile such as glyoxylic acid or its ester derivatives.

Figure 3: Reaction mechanism for the cyclocondensation step.

Synthesis of Derivatives: Leveraging the 6-Chloro Position

The true utility of this compound lies in its potential as a scaffold for the synthesis of a diverse library of derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can be readily displaced by a variety of nucleophiles. Furthermore, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl moieties, respectively.

[3]#### 5.1. Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the fused pyrazinone ring system activates the chlorine atom towards nucleophilic attack. This allows for the displacement of the chloride with various nucleophiles, including amines, alkoxides, and thiolates, to generate a range of 6-substituted derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful and versatile toolkit for the functionalization of the 6-position.

[4]* Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, introducing aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide variety of primary and secondary amines.

-

Sonogashira Coupling: The introduction of alkynyl groups is achieved through coupling with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst.

Conclusion

The synthesis of this compound is a well-established and robust process that proceeds through a logical sequence of regioselective transformations. The strategic chlorination of 2-aminopyridine, followed by nitration and reduction, provides the key 2,3-diamino-5-chloropyridine precursor. Subsequent cyclocondensation with glyoxylic acid efficiently constructs the desired pyridopyrazinone core. The resulting 6-chloro-substituted scaffold is a versatile platform for the development of novel derivatives with potential therapeutic applications, particularly in the realm of kinase inhibition. This guide provides the fundamental knowledge and practical protocols necessary for researchers to confidently synthesize and explore this important class of molecules.

References

- Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (2025). Vertex AI Search.

- This compound - SynHet. (n.d.). SynHet.

- Palladium-catalyzed cascade reactions in aqueous media: synthesis and photophysical properties of pyrazino-fused quinazolinones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed.

- Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed.

- 2,3-Diaminopyridine synthesis. (n.d.). ChemicalBook.

- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (n.d.).

- 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Sigma Aldrich 2,3-Diamino-5-chloropyridine 100 g | Buy Online. (n.d.). Fisher Scientific.

- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. (n.d.).

- The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing.

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput

- 2(1H)

- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W

- Palladium-C

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

discovery and development of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

An In-Depth Technical Guide to the Discovery and Development of 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide delves into the discovery and development of a key derivative, this compound, a crucial intermediate and pharmacophore in the synthesis of various therapeutic agents.[1] We will explore the synthetic pathways, structure-activity relationships (SAR), and the therapeutic potential of this compound and its analogs, which have shown promise as corticotropin-releasing factor-1 (CRF1) receptor antagonists, TRPV1 antagonists, and human cytomegalovirus (HCMV) polymerase inhibitors.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Pyrido[2,3-b]pyrazine Scaffold: A Versatile Pharmacophore

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic ring system that has proven to be a versatile scaffold in the design of novel therapeutic agents. Its rigid structure and ability to engage in various non-covalent interactions make it an attractive starting point for the development of potent and selective inhibitors of a range of biological targets.

Therapeutic Significance

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for a multitude of therapeutic applications, including:

-

Anxiety and Affective Disorders: As potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, these compounds have the potential to treat stress-related disorders.[2][5]

-

Pain Management: By antagonizing the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), certain derivatives offer a novel approach to pain treatment.[3]

-

Antiviral Therapy: Inhibition of human cytomegalovirus (HCMV) polymerase by pyrido[2,3-b]pyrazine analogs presents a promising avenue for antiviral drug development.[4]

-

Oncology: The 1,2-dihydropyrido[3,4-b]pyrazine ring system, a related scaffold, has demonstrated activity against experimental neoplasms.[6]

-

Anti-inflammatory Applications: The broader class of pyridone derivatives, from which the pyrido[2,3-b]pyrazine core can be derived, has shown potential as anti-inflammatory agents through the inhibition of COX-1 and COX-2 enzymes.[7]

The diverse biological activities of this scaffold underscore its importance in modern drug discovery and provide a strong rationale for the continued exploration of its derivatives, including this compound.

Synthesis and Chemical Properties of this compound

This compound (CAS No. 70395-75-4) is a key synthetic intermediate.[1] Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-chloro-1H-pyrido[2,3-b]pyrazin-2-one |

| Molecular Formula | C7H4ClN3O |

| Molecular Weight | 181.58 g/mol |

| Appearance | Brown to black solid |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

| pKa | 6.80±0.50 (Predicted) |

| Density | 1.66±0.1 g/cm3 (Predicted) |

Data sourced from ChemicalBook and SynHet.[1][8]

General Synthetic Strategies

The synthesis of the pyrido[2,3-b]pyrazin-2(1H)-one core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted 2,3-diaminopyridine with a glyoxylate derivative, followed by cyclization and subsequent modifications.

Experimental Protocol: A General Route to the Pyrido[2,3-b]pyrazin-2(1H)-one Core

-

Step 1: Condensation: A solution of 5-chloro-2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with ethyl glyoxylate (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours.

-

Step 2: Cyclization: The intermediate Schiff base is then heated to reflux for 6-8 hours to facilitate cyclization, yielding the this compound.

-

Step 3: Purification: The crude product is cooled, filtered, and washed with a cold solvent (e.g., diethyl ether). Further purification can be achieved by recrystallization or column chromatography.

Caption: General synthetic workflow for this compound.

Structure-Activity Relationships (SAR) and Therapeutic Development

While specific SAR studies on this compound are not extensively published, the broader class of pyrido[2,3-b]pyrazinones has been the subject of detailed investigations, providing valuable insights into the structural requirements for various biological activities.

CRF1 Receptor Antagonists

In the context of CRF1 receptor antagonists, the pyrido[2,3-b]pyrazin-2-one core serves as a key structural element. SAR studies have revealed that substitutions at various positions on this scaffold significantly impact potency and pharmacokinetic properties. For instance, the introduction of bulky lipophilic groups at the N1 and C8 positions has been shown to enhance binding affinity to the CRF1 receptor. The 6-chloro substituent in the title compound can be considered a key handle for further chemical modifications to explore and optimize this activity.[2][5]

TRPV1 Antagonists

The replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold led to the discovery of potent and orally bioavailable TRPV1 antagonists with a reduced potential for the formation of reactive metabolites.[3] This highlights the favorable drug-like properties of the pyrido[2,3-b]pyrazine core. The 6-chloro group can influence the electronic properties of the ring system and provide a vector for further derivatization to improve potency and selectivity.

Caption: Conceptual SAR of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold.

HCMV Polymerase Inhibitors

A series of non-nucleoside HCMV DNA polymerase inhibitors based on the pyrido[2,3-b]pyrazine core has been developed.[4] The strategic placement of substituents at the 2-position of this core was investigated to optimize antiviral activity while minimizing off-target effects, such as inhibition of the hERG ion channel. The 6-chloro substituent can play a role in fine-tuning the electronic and steric properties of the molecule to achieve the desired balance of efficacy and safety.

Future Directions and Conclusion

This compound stands as a pivotal building block in the synthesis of a new generation of therapeutic agents. Its versatile chemistry allows for the introduction of a wide range of substituents, enabling the exploration of diverse chemical spaces and the optimization of pharmacological properties.

Future research in this area will likely focus on:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient and scalable synthetic routes to this compound and its derivatives will be crucial for their commercial viability.

-

Expansion of Therapeutic Applications: Further investigation of the biological activities of derivatives of this scaffold may uncover novel therapeutic opportunities in areas such as neurodegenerative diseases, metabolic disorders, and immunology.

-

Lead Optimization and Preclinical Development: The most promising compounds derived from this scaffold will require extensive lead optimization to enhance their potency, selectivity, and pharmacokinetic profiles, paving the way for preclinical and clinical development.

References

- Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Journal of Medicinal Chemistry.

- Synthesis, Structure−Activity Relationships, and in Vivo Properties of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing Factor-1 Receptor Antagonists.

- This compound. SynHet.

- 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel

- 2(1H)

- Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the form

-

Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][6]Oxazin-2(3H)-Ones. Thieme Connect.

- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W

- Structure activity relationship.

- This compound. CymitQuimica.

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.

- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.

- The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)

- Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)

- This compound. ChemicalBook.

Sources

- 1. This compound [synhet.com]

- 2. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]